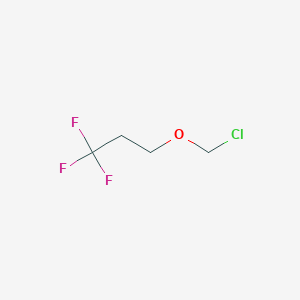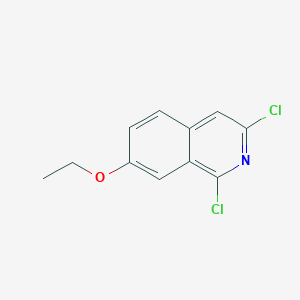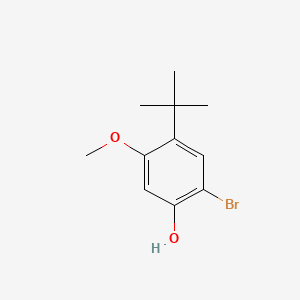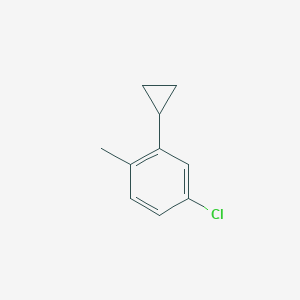
3-(Chloromethoxy)-1,1,1-trifluoropropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Chloromethoxy)-1,1,1-trifluoropropane is an organic compound characterized by the presence of a chloromethoxy group attached to a trifluoropropane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethoxy)-1,1,1-trifluoropropane typically involves the reaction of 3-hydroxy-1,1,1-trifluoropropane with thionyl chloride to form 3-chloro-1,1,1-trifluoropropane. This intermediate is then reacted with methanol in the presence of a base, such as sodium hydroxide, to yield this compound. The reaction conditions generally require controlled temperatures and anhydrous conditions to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethoxy)-1,1,1-trifluoropropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: 3-(Hydroxymethoxy)-1,1,1-trifluoropropane.
Oxidation: 3-(Chloromethoxy)-1,1,1-trifluoropropanal or 3-(Chloromethoxy)-1,1,1-trifluoropropanoic acid.
Reduction: 3-(Methoxymethyl)-1,1,1-trifluoropropane.
Scientific Research Applications
3-(Chloromethoxy)-1,1,1-trifluoropropane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Chloromethoxy)-1,1,1-trifluoropropane involves its interaction with specific molecular targets, leading to various biochemical effects. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules, such as proteins and nucleic acids. This interaction can result in the modification of the molecular structure and function of the target biomolecules, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(Methoxymethoxy)-1,1,1-trifluoropropane
- 3-(Chloromethoxy)-1,1,1-trifluorobutane
- 3-(Chloromethoxy)-1,1,1-trifluoroethane
Uniqueness
3-(Chloromethoxy)-1,1,1-trifluoropropane is unique due to the presence of both a chloromethoxy group and a trifluoropropane backbone. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C4H6ClF3O |
|---|---|
Molecular Weight |
162.54 g/mol |
IUPAC Name |
3-(chloromethoxy)-1,1,1-trifluoropropane |
InChI |
InChI=1S/C4H6ClF3O/c5-3-9-2-1-4(6,7)8/h1-3H2 |
InChI Key |
UTXZZOVDVFEODY-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















